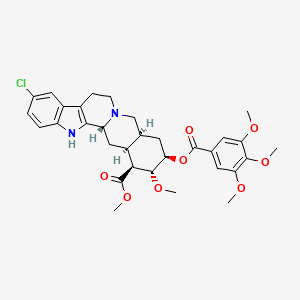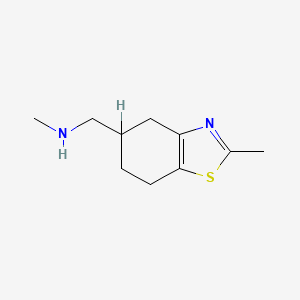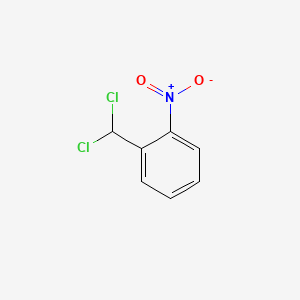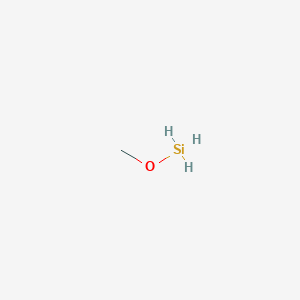
7-Methoxyquinoxalin-5-amine
Overview
Description
7-Methoxyquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3O . It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a quinoxaline core with a methoxy group at the 7th position and an amine group at the 5th position.
Preparation Methods
The synthesis of 7-Methoxyquinoxalin-5-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline core . The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact, employing green chemistry principles .
Chemical Reactions Analysis
7-Methoxyquinoxalin-5-amine undergoes several types of chemical reactions, including:
Scientific Research Applications
7-Methoxyquinoxalin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxyquinoxalin-5-amine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to the modulation of biological processes . For example, it may act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels and exhibiting antidepressant effects . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
7-Methoxyquinoxalin-5-amine can be compared with other similar compounds such as quinoxaline, quinoline, and quinolin-8-amine . These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. For instance:
Quinoxaline: Lacks the methoxy and amine groups, but has broad-spectrum antimicrobial properties.
Quinoline: Contains a nitrogen atom in the ring structure and is known for its antimalarial activity.
Quinolin-8-amine: Similar to this compound but with different substitution patterns, leading to varied pharmacological effects.
Properties
CAS No. |
7403-14-7 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
7-methoxyquinoxalin-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,10H2,1H3 |
InChI Key |
YYNJYMYRHBOARL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC=CN=C2C(=C1)N |
Canonical SMILES |
COC1=CC2=NC=CN=C2C(=C1)N |
| 7403-14-7 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














